3-Chloro-4-methylbenzamide
Description
Contextualization of Benzamide (B126) Derivatives in Contemporary Organic Chemistry
Benzamide derivatives are a significant class of compounds in modern organic synthesis and medicinal chemistry. rsc.orgresearchgate.net The benzamide moiety is a common structural motif found in a vast number of pharmacologically active compounds, including antitumor agents, antiemetics, and antipsychotic drugs. rsc.org Their prevalence stems from the amide bond's ability to form stable, neutral, and directional hydrogen bonds, which are crucial for molecular recognition and binding to biological targets. researchgate.net In organic synthesis, benzamides serve as versatile building blocks and intermediates for the creation of more complex molecules. researchgate.netmdpi.com The reactivity of the aromatic ring and the amide group can be strategically manipulated to introduce various functional groups, enabling the construction of diverse molecular architectures. mdpi.com
Significance of Halogenated and Methylated Aromatic Systems in Chemical Synthesis and Reactivity
The introduction of halogen and methyl substituents onto an aromatic ring, as seen in 3-Chloro-4-methylbenzamide, profoundly influences the molecule's reactivity and properties. Halogenated aromatic compounds are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. iitk.ac.in The presence of a halogen atom, such as chlorine, alters the electron density of the aromatic ring through inductive effects and can serve as a reactive handle for cross-coupling reactions, which are fundamental transformations in modern organic synthesis. msu.edumdpi.com
Methyl groups, on the other hand, are electron-donating substituents that can increase the nucleophilicity of the aromatic ring, thereby influencing the regioselectivity of electrophilic aromatic substitution reactions. msu.edu The combination of both halogen and methyl groups on a benzene (B151609) ring creates a unique electronic and steric environment, allowing for precise control over subsequent chemical modifications. This strategic functionalization is a key aspect of designing molecules with specific desired attributes for various research applications.
Research Trajectories for this compound within Scholarly Chemical Science
Scholarly research involving this compound primarily focuses on its utility as a key intermediate in the synthesis of more complex and often biologically active molecules. The compound's structure, featuring a reactive benzamide core with strategically placed chloro and methyl groups, makes it a valuable starting material. For instance, it has been used in the synthesis of N-substituted benzamides, where the amide nitrogen is functionalized with various organic moieties. One such example is the synthesis of N-(1,3-benzodioxol-5-yl)-3-chloro-4-methylbenzamide, a compound with potential pharmacological activities. ontosight.ai
Furthermore, research has explored the chemical reactivity of the chloro and methyl groups on the aromatic ring, as well as the amide functionality itself, to build intricate molecular frameworks. These investigations are crucial for the development of new synthetic methodologies and the discovery of novel compounds with potential applications in medicinal chemistry and materials science. ontosight.ai
Physicochemical Properties of this compound
The fundamental properties of this compound are crucial for its application in chemical synthesis. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C8H8ClNO | nih.gov |
| Molecular Weight | 169.61 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 24377-95-5 | nih.gov |
| Canonical SMILES | CC1=CC=C(C=C1Cl)C(=O)N | nih.gov |
| InChIKey | UFBWOBPUOXILAT-UHFFFAOYSA-N | nih.gov |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. One common laboratory-scale synthesis involves the amidation of 3-chloro-4-methylbenzoic acid. A detailed synthetic route is presented below.
A prevalent method for the synthesis of this compound starts from 3-chloro-4-methylbenzoic acid. This starting material can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the corresponding acyl chloride. The subsequent reaction of this acyl chloride with ammonia (B1221849) yields this compound.
Another documented synthetic approach involves the use of a copper(II) catalyst. In this method, a benzonitrile (B105546) derivative is reacted with acetaldoxime (B92144) in methanol (B129727) at an elevated temperature. chemicalbook.com This reaction proceeds to give the desired benzamide product. chemicalbook.com
Research Findings on the Synthetic Utility of this compound
The primary research application of this compound is as a versatile building block for the synthesis of more elaborate chemical structures. Its utility is demonstrated in the preparation of various substituted benzamides and heterocyclic compounds.
For example, this compound serves as a precursor for the synthesis of N-aryl and N-heteroaryl benzamides. These reactions typically involve the coupling of this compound with an appropriate amine or heterocyclic compound, often facilitated by a catalyst. The resulting products are then investigated for their potential biological activities. The chloro and methyl substituents on the aromatic ring of this compound play a crucial role in influencing the electronic properties and reactivity of the molecule, thereby guiding the course of these synthetic transformations.
One specific application is in the synthesis of N-(3-chloro-4-methylphenyl)-4-methylbenzamide. sigmaaldrich.com This highlights its role as a reactant in forming more complex amide structures. The compound has also been utilized in the preparation of other derivatives, such as 3-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide, where it is acylated with 2-methoxy-5-methylaniline.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBWOBPUOXILAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384242 | |
| Record name | 3-chloro-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24377-95-5 | |
| Record name | 3-chloro-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CHLORO-4-METHYLBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for 3 Chloro 4 Methylbenzamide and Analogues
De novo Synthesis Approaches to the 3-Chloro-4-methylbenzamide Scaffold
De novo synthesis involves constructing the target molecule from simpler, acyclic, or basic aromatic precursors. These methods build the core benzamide (B126) structure through key bond-forming reactions.
Amide Bond Formation Strategies from Carboxylic Acid Derivatives and Amines
The most conventional and widely practiced route to benzamides is the condensation of a carboxylic acid or its activated derivative with an amine source. For this compound, this involves reacting 3-chloro-4-methylbenzoic acid or its derivatives with ammonia (B1221849).
Via Acyl Chlorides: A highly effective method involves the conversion of 3-chloro-4-methylbenzoic acid to its more reactive acyl chloride, 3-chloro-4-methylbenzoyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then treated with an ammonia source, such as aqueous or gaseous ammonia, or a stable surrogate like ammonium chloride (NH₄Cl), to yield the primary amide. ccspublishing.org.cnyoutube.com The reaction of an acyl chloride with ammonia is rapid and generally high-yielding due to the high electrophilicity of the acyl chloride. youtube.comyoutube.com The use of a solvent that can also act as an acid scavenger, such as N-methyl pyrrolidone (NMP), can be beneficial by trapping the HCl byproduct and driving the reaction to completion without the need for an additional base. ccspublishing.org.cn
Direct Amidation with Coupling Reagents: Direct condensation of the carboxylic acid with ammonia can be achieved using coupling reagents. These reagents activate the carboxylic acid in situ to facilitate nucleophilic attack by the amine. A patented method for a structurally similar benzamide utilizes N,N'-diisopropylcarbodiimide (DIC) as a condensing agent and 1-hydroxybenzotriazole (HOBt) as an activator to form an intermediate ester that readily reacts with an amine. google.com This approach avoids the isolation of harsh acyl chlorides. Other common coupling systems include EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole) and phosphonium-based reagents like PyBOP. researchgate.netresearchgate.net
| Starting Material | Reagent(s) | Key Intermediate | Advantages | Considerations |
|---|---|---|---|---|
| 3-Chloro-4-methylbenzoic acid | 1. SOCl₂ or (COCl)₂ 2. NH₃ or NH₄Cl | 3-Chloro-4-methylbenzoyl chloride | High reactivity, often high yield | Requires handling of corrosive chlorinating agents and HCl byproduct |
| 3-Chloro-4-methylbenzoic acid | DIC/HOBt, NH₃ | Activated ester | Milder conditions, avoids isolating acyl chloride | Coupling reagents can be expensive; byproduct removal is necessary |
| 3-Chloro-4-methylbenzoic acid | TiF₄, NH₃, Toluene (reflux) | Titanium-activated acid | Catalytic, direct method | Requires high temperatures (reflux) |
Nitrile Hydrolysis and Related Transformations
An alternative pathway to the benzamide scaffold is through the partial hydrolysis of the corresponding benzonitrile (B105546). This method starts with 3-chloro-4-methylbenzonitrile.
The conversion of a nitrile to a primary amide can be achieved under either acidic or basic conditions. The key challenge is to control the reaction to prevent over-hydrolysis to the carboxylic acid. Typically, carefully controlled conditions, such as using sulfuric acid at a specific concentration and temperature, can favor the formation of the amide.
Catalytic Methods in Benzamide Synthesis
Modern synthetic chemistry has focused on developing catalytic methods for amide bond formation that are more atom-economical and environmentally benign than classical approaches.
Titanium-Catalyzed Direct Amidation: Group (IV) metal catalysts, particularly titanium complexes, have been shown to be effective for the direct amidation of carboxylic acids. Recent studies have highlighted titanium tetrafluoride (TiF₄) as an efficient catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids in refluxing toluene. researchgate.netrsc.org This method offers a direct route from 3-chloro-4-methylbenzoic acid and an ammonia source, avoiding stoichiometric activators.
Boron-Based Catalysts: Boronic acids and other boron-based compounds have emerged as mild and effective catalysts for direct amidation. catalyticamidation.info These catalysts operate by activating the carboxylic acid, allowing for amide formation under relatively mild conditions, often with the removal of water.
Modification and Functionalization of Pre-existing Benzamide Structures
This approach involves starting with a simpler, pre-formed benzamide and introducing the required chloro and methyl substituents through subsequent reactions.
Halogenation and Alkylation of Aromatic Precursors
Directed Halogenation: A powerful strategy for synthesizing this compound is the regioselective chlorination of 4-methylbenzamide (B193301). The amide group is an ortho, para-director in electrophilic aromatic substitution. Since the para position is blocked by the methyl group, the amide functionality can direct chlorination to the ortho position (C3). However, traditional electrophilic chlorination can sometimes lead to mixtures of products.
Transition metal-catalyzed, directing-group-assisted C–H halogenation offers superior control and selectivity. Palladium-catalyzed methodologies, in particular, are well-established for the ortho-halogenation of benzamides. nih.govresearchgate.net These reactions typically use a palladium catalyst (e.g., Pd(OAc)₂) and a chlorine source like N-chlorosuccinimide (NCS) or even hydrochloric acid under electrochemical conditions. acs.orgacs.org The amide's carbonyl oxygen coordinates to the palladium center, forming a cyclometalated intermediate that positions the catalyst to selectively activate the C–H bond at the ortho position for chlorination. nih.gov
Alkylation: The Friedel-Crafts alkylation of 3-chlorobenzamide with a methylating agent could also, in principle, yield the target product. However, the amide group is a deactivating group, which makes Friedel-Crafts reactions challenging. Furthermore, controlling the position of alkylation can be difficult, often leading to a mixture of isomers. Therefore, directed halogenation of a pre-existing methylbenzamide is generally a more reliable and regioselective approach.
| Substrate | Catalyst System | Halogen Source | Directing Group | Position of Halogenation | Reference |
|---|---|---|---|---|---|
| N-Quinolinylbenzamide | PdCl₂ | HCl (Anodic Oxidation) | N-Quinolinyl Amide | ortho | acs.org |
| Aryl Weinreb Amides | Pd(OAc)₂ / Cu(OTf)₂ | NCS, NBS, NIS | Weinreb Amide (N(OMe)Me) | ortho | researchgate.net |
| Acetanilides | Pd(OAc)₂ | CuCl₂ / Cu(OAc)₂ | Acetamide | ortho | nih.gov |
Directed C-H Functionalization and Aryl-Aryl Coupling
The synthesis of more complex analogues of this compound can be achieved using advanced cross-coupling and C-H functionalization techniques. The amide group is a versatile directing group for transition metal-catalyzed C–H functionalization, guiding catalysts like palladium, rhodium, or ruthenium to activate specific C–H bonds. nih.govsigmaaldrich.com
Directed C-H Functionalization: Starting with 4-methylbenzamide, the amide group can direct a catalyst to the C3 position (ortho to the amide, meta to the methyl group). This activated C-H bond can then react with various coupling partners to introduce substituents other than halogens, such as alkyl or aryl groups, enabling the synthesis of a wide range of analogues. researchgate.net
Aryl-Aryl Coupling: For creating biaryl analogues, cross-coupling reactions are indispensable. For instance, if this compound were modified to include an additional leaving group (e.g., bromine or iodine at another position), it could undergo Suzuki or Buchwald-Hartwig coupling reactions. nih.govsemanticscholar.org Conversely, a benzamide precursor bearing a boronic acid or ester group could be coupled with an appropriate aryl halide to construct complex molecular frameworks. These methods are crucial for expanding the chemical space around the core this compound scaffold.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Intermediates
Nucleophilic aromatic substitution (SNAr) presents a significant pathway for the synthesis of this compound and its analogues. This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. wikipedia.org Aromatic rings, while generally nucleophilic, can become susceptible to nucleophilic attack when substituted with electron-withdrawing groups. wikipedia.orgchemistrysteps.com
The SNAr mechanism is a two-step process:
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org The presence of electron-withdrawing groups at the ortho or para positions to the leaving group is crucial for stabilizing this intermediate. pressbooks.pub
Elimination of the leaving group: The aromaticity of the ring is restored upon the departure of the leaving group. pressbooks.pub
For the synthesis of benzamide derivatives, this can involve the reaction of a halogenated benzene (B151609) ring with an amine. A notable development in this area is the "directed SNAr (dSNAr)" reaction, where multi-halogenated benzamides react efficiently with amines in the presence of pyridine. rsc.org This method is advantageous as it can proceed under mild conditions and does not necessitate a strong electron-withdrawing group on the arene substrate. rsc.org For instance, reactions can often proceed at room temperature and demonstrate high ortho-selectivity. rsc.org
The reactivity of the halogen in SNAr reactions follows an unconventional trend: F > Cl ≈ Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. wikipedia.org
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| 4,7-dichloroquinoline | Morpholine | K2CO3, DMF, 120 °C, 24 h | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | 92% | mdpi.com |
| 2-fluoronitrobenzene | Benzylamine | HPMC, Water | N-benzyl-2-nitroaniline | 90% | d-nb.info |
Mechanistic Investigations of this compound Formation
Elucidation of Reaction Mechanisms (e.g., Concerted Metalation-Deprotonation)
The formation of benzamides, including this compound, can also be achieved through C-H bond activation, a powerful alternative to traditional cross-coupling reactions that avoids prefunctionalization of starting materials. acs.org A key mechanism in this area is the Concerted Metalation-Deprotonation (CMD) pathway. wikipedia.org
In a CMD mechanism, the cleavage of a C-H bond and the formation of a new carbon-metal bond occur in a single transition state. wikipedia.org This process is common for high-valent, late transition metals such as Pd(II), Rh(III), and Ir(III). wikipedia.org A base, often a carboxylate, assists in the deprotonation of the substrate. wikipedia.org
The CMD mechanism begins with the coordination of the C-H bond to the metal center, forming a sigma complex. The transition state involves the simultaneous formation of the carbon-metal bond and the protonation of the carboxylate base. wikipedia.org
Role of Catalysts and Reaction Conditions in Selectivity and Yield
The choice of catalyst and reaction conditions plays a pivotal role in determining the selectivity and yield of benzamide synthesis.
In directed SNAr reactions , the presence of pyridine has been identified as a crucial activator, enabling the reaction to proceed with high chemoselectivity, particularly at the ortho-position for polyhalogenated arenes. rsc.org This allows for the synthesis of halogenated aniline (B41778) derivatives that are otherwise difficult to obtain. rsc.org
In CMD-mediated C-H functionalization , the catalyst system, including the metal and the associated ligands, is paramount. The use of palladium catalysts with different carboxylate ligands (e.g., acetate, trifluoroacetate) can significantly impact the reaction rate and efficiency. mdpi.com Studies have shown a direct correlation between the pKa of the carboxylate used and the observed reaction rate, up to a certain point. acs.org
| Catalyst System | Substrate | Key Condition | Observation | Reference |
| [Cp*RhCl2]2 / Carboxylate | 2-(4-methoxyphenyl)pyridine | Varying carboxylate pKa | Rate correlates with pKa up to 4.3 | acs.org |
| Pd(OAc)2, Pd(TFA)2, Pd(OTf)2 | Various substrates with directing groups | Strong acid additive | Stronger acids lead to better coordination and lower activation energy | mdpi.com |
| Pyridine (activator) | Multi-halogenated benzamides | Room temperature | High ortho-selectivity in amination | rsc.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 4 Methylbenzamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy stands as a cornerstone in the definitive structural assignment of organic molecules, including 3-Chloro-4-methylbenzamide. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.
Proton NMR (¹H NMR) Analysis
For instance, in N,3-dimethylbenzamide, the aromatic protons appear as a multiplet between 7.18 and 7.52 ppm, and the N-methyl protons present as a doublet at 2.90 ppm. rsc.org The protons of the amide group often appear as a broad singlet, as seen at 6.44 ppm for N,3-dimethylbenzamide. rsc.org The integration of these signals provides a quantitative measure of the number of protons in each unique chemical environment.
| Proton Type | Chemical Shift (ppm) | Multiplicity | Reference Compound |
|---|---|---|---|
| Amide (NH) | ~8.95 | triplet | N-(3-chlorophenethyl)-4-nitrobenzamide mdpi.com |
| Aromatic (Ar-H) | 7.27 - 8.40 | multiplet | N-(3-chlorophenethyl)-4-nitrobenzamide mdpi.com |
| Aromatic (Ar-H) | 7.18 - 7.52 | multiplet | N,3-dimethylbenzamide rsc.org |
| N-Methyl (N-CH3) | 2.90 | doublet | N,3-dimethylbenzamide rsc.org |
| Amide (NH) | 6.44 | broad singlet | N,3-dimethylbenzamide rsc.org |
Carbon NMR (¹³C NMR) Spectroscopy
Complementing the proton data, ¹³C NMR spectroscopy provides a detailed view of the carbon skeleton of this compound and its analogs. The carbonyl carbon of the amide group is a key diagnostic signal, typically appearing significantly downfield. For example, in N,3-dimethylbenzamide, this signal is observed at 168.6 ppm. rsc.org The aromatic carbons exhibit a range of chemical shifts depending on their substituents. In the same molecule, the aromatic carbons resonate at 138.4, 134.6, 132.1, 128.4, 127.7, and 123.9 ppm. rsc.org The methyl carbon attached to the aromatic ring gives a signal in the upfield region, for instance at 21.4 ppm in N,3-dimethylbenzamide. rsc.org
| Carbon Type | Chemical Shift (ppm) | Reference Compound |
|---|---|---|
| Carbonyl (C=O) | 168.6 | N,3-dimethylbenzamide rsc.org |
| Aromatic (Ar-C) | 123.9 - 138.4 | N,3-dimethylbenzamide rsc.org |
| Methyl (Ar-CH3) | 21.4 | N,3-dimethylbenzamide rsc.org |
| N-Methyl (N-CH3) | 26.8 | N,3-dimethylbenzamide rsc.org |
Advanced Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships
To unambiguously assign all proton and carbon signals and to understand the spatial proximity of different groups, two-dimensional (2D) NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. For more complex derivatives, these advanced methods are invaluable for confirming the precise structure and stereochemistry.
Vibrational Spectroscopy for Functional Group and Conformational Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing characteristic fingerprints of the functional groups present.
Infrared (IR) Spectroscopy
The IR spectrum of this compound and related compounds is characterized by distinct absorption bands corresponding to specific functional groups. The N-H stretching vibrations of the amide group are typically observed in the region of 3156-3416 cm⁻¹. researchgate.net The C=O stretching vibration of the amide is a strong and sharp band usually found around 1650 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-Cl stretching vibration is found in the lower frequency region of the spectrum. The NIST WebBook provides a reference gas-phase IR spectrum for the related compound 3-chloro-4-methylbenzyl chloride. nist.gov
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch | 3156 - 3416 | researchgate.net |
| C=O Stretch (Amide) | ~1650 | |
| Aromatic C-H Stretch | >3000 | General IR knowledge |
Raman Spectroscopy, including Surface-Enhanced Raman Spectroscopy (SERS)
Raman spectroscopy provides complementary information to IR spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy can be used to identify the vibrations of the aromatic ring and the carbon-chlorine bond.
Surface-Enhanced Raman Spectroscopy (SERS) is a powerful extension of Raman spectroscopy that provides significant signal enhancement, allowing for the detection of molecules at very low concentrations. rsc.org This technique involves adsorbing the analyte onto a roughened metal surface, typically silver or gold. internationaljournal.org.in For benzamide (B126) derivatives, SERS can reveal information about the molecule's orientation on the metal surface. researchgate.net For example, the presence of methyl group modes in the SERS spectrum can indicate the proximity of the methyl group to the metal surface. researchgate.net The enhancement of specific vibrational modes in the SERS spectrum is dependent on the interaction between the molecule and the metal substrate, providing insights into the chemical and electromagnetic enhancement mechanisms. internationaljournal.org.inaps.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination
Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structural features of this compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting fragments, a wealth of information can be obtained.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which are crucial for determining the precise elemental composition of a molecule. For this compound, with a molecular formula of C8H8ClNO, the theoretical exact mass is 169.0294416 Da. nih.gov HRMS analysis can confirm this with a high degree of certainty, distinguishing it from other compounds with the same nominal mass but different elemental formulas.
HRMS is not only used for the parent molecule but also for its derivatives and any resulting product ions from fragmentation. researchgate.netrsc.org This allows for the confident identification of metabolites and degradation products by providing their elemental compositions. For instance, in the analysis of related chloro-containing benzamide derivatives, HRMS has been instrumental in confirming the elemental compositions of various product ions, lending strong support to proposed structures. researchgate.net
The predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also be calculated for different adducts of this compound, such as [M+H]+, [M+Na]+, and [M-H]-. uni.lu These theoretical values can be compared with experimental data from ion mobility-mass spectrometry to provide an additional layer of structural confirmation.
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 170.03671 | 131.8 |
| [M+Na]+ | 192.01865 | 141.5 |
| [M-H]- | 168.02215 | 135.6 |
| [M+NH4]+ | 187.06325 | 153.0 |
| [M+K]+ | 207.99259 | 137.8 |
| [M+H-H2O]+ | 152.02669 | 127.5 |
| [M+HCOO]- | 214.02763 | 152.0 |
| [M+CH3COO]- | 228.04328 | 180.5 |
| Data sourced from computational predictions. uni.lu |
Fragmentation Pathway Elucidation and Structural Inference
The fragmentation patterns observed in a mass spectrum provide a "fingerprint" of a molecule's structure. For benzamide derivatives, characteristic fragmentation pathways often involve the cleavage of the amide bond. mdpi.com In the case of this compound, while specific fragmentation data is not detailed in the provided results, general principles can be applied. The molecular ion would be expected to undergo cleavages at the C-N bond and the C-C bond of the carbonyl group.
For example, in a related compound, N-(3-chlorophenethyl)-4-nitrobenzamide, two primary fragmentation pathways are observed: one involving the cleavage of the amide bond and another breaking the sigma bond between the amide and the α-carbon. mdpi.com These pathways lead to the formation of characteristic fragment ions. mdpi.com Similarly, for this compound, one would anticipate the formation of a benzoyl cation fragment (m/z 139/141 due to the chlorine isotope) and a fragment corresponding to the loss of the amide group. The presence and relative intensities of these and other fragments allow for detailed structural inference.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The resulting spectrum provides information about the chromophores present, which are the parts of the molecule that absorb light. For this compound, the benzoyl group and the substituted benzene (B151609) ring constitute the primary chromophores. The absorption bands observed in the UV-Vis spectrum correspond to π → π* and n → π* electronic transitions.
Analysis of Electronic Absorption Characteristics in Various Solvents
The electronic absorption characteristics of a molecule can be influenced by the polarity of the solvent in which it is dissolved, a phenomenon known as solvatochromism. researchgate.netmdpi.com Studying the UV-Vis spectrum of this compound in a range of solvents with different polarities can provide insights into the nature of the electronic transitions and the solute-solvent interactions. researchgate.netresearchgate.net
While specific data for this compound is not available in the search results, a study on a similar compound, 4-chloro-4′bromobenzylidene aniline (B41778) (CBBA), showed bathochromic (red) shifts in the maximum absorption peaks with increasing solvent polarity. researchgate.net This indicates a change in the energy levels of the electronic states involved in the transition. For this compound, one would expect to observe shifts in the λmax values as the solvent is changed from non-polar (e.g., n-hexane) to polar (e.g., methanol (B129727), DMSO).
Table 2: Illustrative UV/Vis Spectral Data for a Related Compound in Various Solvents
| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) |
| Chloroform | 319 | - |
| Tetrahydrofuran (THF) | - | - |
| Dimethylsulfoxide (DMSO) | - | - |
| Methanol | - | - |
| This table is illustrative and based on data for a related compound to demonstrate the expected type of analysis. Specific values for this compound are not available in the provided search results. researchgate.net |
Integrated Spectroscopic Approaches for Comprehensive Structural Characterization
A truly comprehensive structural characterization of this compound and its derivatives is best achieved through the integration of multiple spectroscopic techniques. rsc.org Each method provides a unique piece of the structural puzzle, and their combined application leads to a more complete and unambiguous picture.
For instance, while HRMS provides the elemental composition, NMR spectroscopy (not covered in this article's scope) would reveal the connectivity of the atoms. FTIR spectroscopy would identify the functional groups present, and UV-Vis spectroscopy would describe the electronic properties. When these techniques are used in concert, the resulting data is synergistic. For example, the fragmentation pattern from mass spectrometry can be rationalized based on the structure determined by NMR, and the chromophores identified by UV-Vis can be correlated with specific functional groups observed in the IR spectrum. This integrated approach is essential for the definitive structural elucidation of novel derivatives or for analyzing complex mixtures containing this compound.
Computational Chemistry and Theoretical Investigations of 3 Chloro 4 Methylbenzamide Systems
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for predicting the molecular properties of organic compounds. DFT methods offer a favorable balance between computational cost and accuracy, making them ideal for studying systems like 3-Chloro-4-methylbenzamide.
The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. DFT calculations are employed to map the electron distribution and determine key electronic parameters.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A larger gap implies higher kinetic stability and lower chemical reactivity. For analogous benzamide (B126) structures, HOMO-LUMO gaps have been computed around 4.5 eV, indicating significant stability. The analysis of HOMO and LUMO energies helps to show that charge transfer can occur within the molecule. nih.gov
Electron Density and Charge Distribution: Mulliken population analysis or similar methods can be used to calculate the partial charges on each atom, revealing the electrophilic and nucleophilic sites within the molecule. nih.gov For instance, in related chloro-substituted benzamides, the chlorine atom typically carries a negative partial charge (e.g., -0.25 e), highlighting its role in molecular interactions. The distribution of electron density, often visualized using molecular electrostatic potential (MEP) maps, provides a guide to the regions of the molecule that are rich or poor in electrons, which is fundamental for understanding intermolecular interactions. dntb.gov.ua
Table 1: Representative Electronic Properties from DFT Calculations for Benzamide Analogs
| Property | Description | Typical Calculated Value | Reference |
| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals; indicates chemical stability. | ~4.5 eV | |
| Mulliken Charge on Cl | Partial atomic charge on the chlorine atom, indicating its electrophilic or nucleophilic character. | -0.25 e | |
| Dipole Moment | A measure of the overall polarity of the molecule. | Varies with conformation | N/A |
Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes.
By computing the harmonic vibrational frequencies at a specific level of theory (e.g., B3LYP/6-311++G(d,p)), a theoretical spectrum is generated. globalresearchonline.net These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, they are typically scaled using empirical factors to improve agreement with experimental data. globalresearchonline.netresearchgate.net Studies on similar molecules show that a close agreement between observed and calculated frequencies can be achieved. researchgate.net For example, the deviation of a calculated amide C=O stretching frequency from the experimental value by as little as ±10 cm⁻¹ can suggest the influence of the molecular environment. The potential energy distribution (PED) analysis is then used to provide a detailed assignment of each vibrational mode, clarifying contributions from different functional groups, which is especially useful in complex molecules where vibrational coupling is common. researchgate.net
Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Modes in Benzamide Structures
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Typical DFT Calculated Range (cm⁻¹) | Description |
| N-H Stretch | 3400–3500 | ~3559 | Stretching of the amide N-H bond. |
| C=O Stretch | 1630–1690 | ~1648 | Stretching of the carbonyl group bond. |
| C-Cl Stretch | 505-760 | Varies | Stretching of the carbon-chlorine bond. researchgate.net |
| C-H Aromatic Stretch | 3000-3100 | Varies | Stretching of C-H bonds on the benzene (B151609) ring. |
Note: Calculated values are from related structures like N-methylbenzamide and are unscaled. acs.org
Most non-rigid molecules can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers that separate them, collectively known as the potential energy surface (PES) or energy landscape. nih.gov
For this compound, a key degree of freedom is the rotation around the C(aryl)-C(amide) bond. Theoretical calculations on the closely related N-methylbenzamide have shown that the planar conformation (where the amide group and the phenyl ring are coplanar) is not the most stable state. acs.org The potential energy surface reveals a minimum energy conformation at a C-C-C=O dihedral angle of approximately ±28°. acs.org The energy barrier for rotation through the planar (0°) conformation is relatively low (e.g., 0.48 kcal/mol), while the barrier for rotation through the perpendicular (90°) conformation is significantly higher (e.g., 2.80 kcal/mol). acs.org This landscape of conformers and barriers is crucial for understanding the molecule's flexibility and how it might adapt its shape upon interacting with other molecules. nih.govresearchgate.net Crystal structure data of related isomers also confirm non-planar geometries in the solid state, with observed dihedral angles reflecting the molecule settling into a low-energy conformation. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide a detailed view of the dynamic behavior of this compound, including its interactions and conformational flexibility in a simulated environment.
MD simulations are particularly valuable for exploring how a molecule like this compound interacts with a biological target, such as a protein, or how it behaves in a solution. diva-portal.org By placing the molecule in a simulation box with a model system (e.g., a protein in water), its trajectory can be calculated over nanoseconds or longer. nih.gov
These simulations can reveal stable binding modes, key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the conformational changes that occur upon binding. acs.org For example, in studies of benzamide derivatives as kinase inhibitors, MD simulations have been used to confirm the stability of docking poses and to analyze the network of interactions within the kinase's active site. nih.govacs.org Such simulations can highlight the importance of specific functional groups on the benzamide scaffold for maintaining a stable and effective binding orientation. acs.org
Cheminformatics and In Silico Screening Methodologies
Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. For this compound, these methods are used for virtual screening and to predict properties based on its structure.
In silico screening involves computationally evaluating large libraries of virtual compounds to identify those with a high probability of having a desired biological activity. nih.gov One common technique is molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. diva-portal.org
Another powerful approach is pharmacophore modeling. A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. Based on the structure of known active benzamides, a 3D pharmacophore model can be developed and used to rapidly screen virtual libraries for other compounds that match the model, including derivatives of this compound. mdpi.com Furthermore, machine learning models, trained on data from known active and inactive compounds, can be used to predict the potential of new molecules as inhibitors for specific targets like kinases. semanticscholar.org These in silico methodologies provide a rapid and cost-effective way to prioritize compounds for synthesis and experimental testing.
Virtual Screening Protocols for Molecular Interaction Prediction
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. scispace.comsci-hub.se For systems involving this compound, these protocols are essential for predicting how it or its derivatives might interact with biological targets.
A typical virtual screening workflow involves several key stages:
Target Preparation: The three-dimensional structure of the target protein is obtained, often from crystallographic data in the Protein Data Bank (PDB). sci-hub.se The structure is prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding site or active site where the ligand is expected to bind. scienceopen.com
Ligand Library Preparation: A database of potential ligands, which can range from thousands to millions of compounds, is prepared. scienceopen.com This can include derivatives of the this compound scaffold. Publicly available databases like ZINC are often used for this purpose. scienceopen.comphyschemres.org
Molecular Docking: Docking programs, such as AutoDock, Glide, or PyRx, are used to predict the binding conformation and affinity of each ligand in the target's active site. scispace.comscienceopen.comjst.go.jp These programs use scoring functions to rank the ligands based on their predicted binding energy. researchgate.net
Hit Selection and Refinement: The top-ranked compounds ("hits") are selected for further analysis. More advanced methods, like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, can be used to refine the binding energy predictions and improve the accuracy of the screening. jst.go.jp
In studies on related benzamide derivatives, researchers have successfully employed these protocols. For instance, a pharmacophore-based virtual screening was used to identify novel Hepatitis B Virus (HBV) capsid assembly modulators from a library of benzamide derivatives. jst.go.jp Similarly, an in silico inverted virtual screening protocol was applied to a series of benzamides to evaluate their potential as insecticides by identifying their most likely protein targets. bohrium.commdpi.com
Table 1: Overview of Virtual Screening Methodologies Applied to Benzamide Scaffolds
| Method | Description | Application Example | Software/Tools |
| Pharmacophore-Based Screening | Uses a 3D model of the essential steric and electronic features required for a ligand to interact with a specific target. | Identifying novel HBV capsid assembly modulators from benzamide derivatives. jst.go.jp | Discovery Studio |
| Structure-Based Virtual Screening | Docks a library of compounds into the 3D structure of a biological target to predict binding affinity. | Screening for inhibitors of Zika virus polymerase and HER2. scienceopen.comphyschemres.org | AutoDock Vina, PyRx |
| Inverted Virtual Screening | Docks a single compound of interest against a panel of multiple known biological targets to identify potential new targets. | Evaluating the potential insecticide activity of benzamide derivatives against 13 common protein targets. bohrium.commdpi.com | GOLD, AutoDock Vina |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to assess the stability of the predicted ligand-protein complex over time. | Validating the binding stability of potential GPR183 inverse agonists and insecticide candidates. mdpi.combiorxiv.org | Amber, GROMACS |
Structure-Activity Relationship (SAR) Studies based on Computational Models
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational models are invaluable for elucidating these relationships for this compound systems, providing insights that guide the design of more potent and selective molecules.
By systematically modifying the structure of a lead compound in silico and calculating the effect on its binding affinity or other properties, researchers can build robust SAR models. sci-hub.se For the this compound scaffold, key structural features can be analyzed:
The Benzamide Core: The amide group is often crucial for forming hydrogen bonds with target residues. The aromatic ring can participate in π-π stacking or hydrophobic interactions.
Substituents on the Ring: The positions and properties of the chloro and methyl groups are critical. The 3-chloro and 4-methyl substitution pattern on the benzamide scaffold has been specifically investigated for its role as a non-permanently charged moiety in the design of reactivators for nerve agent-inhibited acetylcholinesterase (AChE). diva-portal.org This substitution was found to improve sarin (B92409) reactivation and effectiveness against VX-inhibited AChE. diva-portal.org
Computational docking studies on related compounds have revealed the importance of specific interactions for bioactivity. For example, in a study of β-N-acetyl-D-hexosaminidase inhibitors, the cyano group on a related scaffold was found to be essential for inhibitory activity, with key interactions identified with Trp490, Glu328, and Tyr475 residues. sci-hub.se In another example, modifying a pyrrolidine (B122466) ring on a complex benzamide derivative with methyl groups was predicted to improve target selectivity.
Table 2: Computationally-Derived SAR Insights for Benzamide Derivatives
| Structural Moiety | Modification | Predicted Effect | Rationale / Key Interaction | Reference |
| Benzamide Ring | 3-Chloro, 4-Methyl substitution | Improved reactivation of inhibited AChE | Provides a non-permanently charged scaffold with favorable properties for entering the active site. | diva-portal.org |
| Benzamide Ring | Replacement of Chlorine with Fluorine | Enhanced metabolic stability | The C-F bond is stronger and less prone to metabolic degradation than the C-Cl bond. | |
| Aromatic System | Addition of Hydroxy groups | Enhanced antioxidative features | Shifts reactivity towards the hydroxy groups, which can be stabilized by hydrogen bonding. acs.orgresearchgate.net | acs.orgresearchgate.net |
| Peripheral Group | Introduction of a Cyano group | Essential for inhibitory activity against OfHex1 | Forms critical interactions with key amino acid residues (Trp490, Glu328) in the active site. sci-hub.se | sci-hub.se |
Computational Prediction of Reactivity and Reaction Mechanisms
Theoretical chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the reactivity of molecules and elucidating the detailed mechanisms of chemical reactions. These methods allow for the characterization of reactants, products, intermediates, and, most importantly, the high-energy transition states that connect them.
Transition State Characterization and Reaction Energetics
A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest potential energy point. It is a fleeting, unstable species that cannot be isolated experimentally but can be precisely located and characterized using computational methods. By determining the structure and energy of the transition state, chemists can calculate the activation energy (Ea) of a reaction, which is the energy barrier that must be overcome for the reaction to proceed.
For reactions involving benzamide derivatives, DFT calculations are commonly used to:
Optimize the geometries of reactants, products, and transition states.
Perform frequency calculations to confirm that the optimized structures correspond to energy minima (reactants, products) or first-order saddle points (transition states, characterized by a single imaginary frequency).
For example, DFT calculations have been used to determine the most stable structures of benzamide derivatives by comparing their total energies. bohrium.com In a study on a related 4-methylbenzamide (B193301) derivative, DFT was used to calculate the activation barrier for an HCl elimination reaction, revealing that the barrier was significantly lower in a polar aprotic solvent (15.3 kcal/mol in DMSO) compared to an ethereal solvent (22.1 kcal/mol in THF), highlighting the role of the solvent in stabilizing the transition state.
Quantum Theory of Atoms in Molecules (QTAIM) analysis is another advanced computational method that can be used to analyze the electron density of a system to estimate the energy of specific bonds, including the weak coordination bonds that may form in a transition state. researchgate.net
Table 3: Theoretical Energetics for Reactions of Related Amide Systems
| Reaction Type | System | Computational Method | Calculated Parameter | Value | Reference |
| Elimination | N-(2,2-dichloroethenyl)-4-methylbenzamide | DFT | Activation Barrier (Ea) in DMSO | 15.3 kcal/mol | |
| Elimination | N-(2,2-dichloroethenyl)-4-methylbenzamide | DFT | Activation Barrier (Ea) in THF | 22.1 kcal/mol | |
| Intramolecular Coordination | N-[(Trifluorosilyl)methyl]benzanilide | QTAIM | C=O→Si Dative Bond Energy | ~40 kcal/mol | researchgate.net |
| Intramolecular Coordination | N-[Difluoro(methyl)silyl]methylcarboxamides | QTAIM | C=O→Si Dative Bond Energy | 14–30 kcal/mol | researchgate.net |
| Heterolysis | Benzoin Methyl Ether Radical Cation | Kinetic Titration & DFT | pKa of Radical Cation | 12.5 | acs.org |
Reactivity and Derivatization Chemistry of 3 Chloro 4 Methylbenzamide
Transformations at the Amide Functionality
The primary amide group is a versatile functional handle for synthetic modifications, including hydrolysis, reduction, and substitution at the nitrogen atom.
The amide linkage in 3-Chloro-4-methylbenzamide can be cleaved through hydrolysis under both acidic and basic conditions to yield 3-chloro-4-methylbenzoic acid and ammonia (B1221849). smolecule.com The reaction conditions are a critical factor in driving the transformation to completion. While specific kinetic data for this compound is not extensively detailed in the provided literature, the general principles of benzamide (B126) hydrolysis apply. Basic hydrolysis is typically irreversible due to the formation of a resonance-stabilized carboxylate salt, while acidic hydrolysis is an equilibrium process.
Table 1: Conditions for Hydrolytic Cleavage of this compound
| Transformation | Reagents & Conditions | Product |
| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., H₂SO₄, HCl), Heat | 3-Chloro-4-methylbenzoic acid |
| Base-Mediated Hydrolysis | Aqueous base (e.g., NaOH, KOH), Heat | 3-Chloro-4-methylbenzoate salt |
The carbonyl of the amide group in this compound can be completely reduced to a methylene (B1212753) group, converting the benzamide into the corresponding benzylamine. This transformation is typically accomplished using powerful reducing agents. Oxidation of the amide group is less common and not widely reported for this specific molecule.
The reduction of amides is a fundamental transformation in organic synthesis. For instance, related amide structures can be reduced to their corresponding amines. smolecule.com This reaction provides a synthetic route to 3-chloro-4-methylbenzylamine, a valuable intermediate for further derivatization.
Table 2: Reduction of the Amide Functionality
| Reaction | Reagents & Conditions | Product |
| Amide Reduction | 1. Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent (e.g., THF, Diethyl ether) 2. Aqueous workup | 3-Chloro-4-methylbenzylamine |
The nitrogen atom of the primary amide in this compound can undergo substitution reactions, although it is generally less nucleophilic than an amine. A notable reaction is N-chlorination. The reaction of secondary amides with chlorinating agents like N-chlorobenzotriazole has been demonstrated to produce N-chloroamides. researchgate.net Similarly, primary amides can react with chlorine sources, such as hypochlorite, to form N-chloramides. researchgate.net These N-chloro derivatives are reactive intermediates that can be used in further synthetic applications. researchgate.net
Table 3: N-Substitution Reaction of the Amide
| Reaction Type | Reagents & Conditions | Product Class |
| N-Chlorination | Hypochlorous acid (HOCl) or other chlorine sources | N-Chloro-3-chloro-4-methylbenzamide |
Reactions Involving the Aromatic Ring
The substituents on the benzene (B151609) ring—chloro, methyl, and amide groups—govern the regioselectivity and reactivity of the aromatic system in substitution reactions.
The chlorine atom on the aromatic ring is generally unreactive towards classical nucleophilic aromatic substitution (SNAr) unless the ring is further activated by strongly electron-withdrawing groups. However, the C-Cl bond can be activated using transition metal catalysis. Palladium-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds at this position. Mechanistic studies on the related 4-chloro-N-methylbenzamide have shown that oxidative addition to a Pd(0) complex can occur, which is the first step in many cross-coupling cycles like Suzuki, Heck, and Buchwald-Hartwig reactions. nih.gov This allows for the displacement of the chlorine atom with a wide variety of substituents. There is also evidence for the substitution of the chloro group with nucleophiles like amines or thiols in related derivatives.
Table 4: Palladium-Catalyzed Reactions at the Chlorinated Position
| Reaction Name | Typical Reagents | Potential Product Class |
| Suzuki Coupling | Aryl or vinyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 3-Aryl(or vinyl)-4-methylbenzamide derivatives |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Bulky phosphine (B1218219) ligand, Base (e.g., NaOtBu) | 3-(Amino)-4-methylbenzamide derivatives |
Further substitution on the aromatic ring of this compound is directed by the existing substituents. The directing effects of each group must be considered to predict the regiochemical outcome of reactions like nitration, halogenation, or Friedel-Crafts reactions. libretexts.org
Amide group (-CONH₂) : A deactivating group that directs incoming electrophiles to the meta position (C-3 and C-5). libretexts.org
Methyl group (-CH₃) : An activating group that directs to the ortho and para positions (C-3 and C-5). libretexts.org
Chloro group (-Cl) : A deactivating group that directs to the ortho and para positions (C-2 and C-5). libretexts.org
Considering the substitution pattern of this compound:
The amide group at C-1 directs to C-3 (blocked) and C-5.
The chloro group at C-3 directs to C-2 and C-5.
The methyl group at C-4 directs to C-3 (blocked) and C-5.
All three groups either reinforce or are concordant with substitution at the C-5 position. The activating effect of the methyl group, combined with the unified directing influence of all three substituents, makes the C-5 position the most electron-rich and sterically accessible site for electrophilic attack. Therefore, electrophilic aromatic substitution on this compound is expected to show high regioselectivity for the C-5 position.
Table 5: Regioselectivity of Electrophilic Aromatic Substitution
| Position | Directing Effect from -CONH₂ (at C1) | Directing Effect from -Cl (at C3) | Directing Effect from -CH₃ (at C4) | Overall Predicted Reactivity |
| C-2 | - | ortho (favorable) | - | Disfavored |
| C-5 | meta (favorable) | para (favorable) | ortho (favorable) | Highly Favored |
| C-6 | - | - | - | Disfavored |
Metal-Catalyzed Coupling Reactions at the Aromatic Ring
The aromatic ring of this compound is amenable to various metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of a chlorine atom on the aromatic ring provides a reactive handle for such transformations, primarily through palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. researchgate.netorganic-chemistry.orgresearchgate.net
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. organic-chemistry.org For this compound, the chlorine atom can be substituted with various aryl or vinyl groups. The reactivity of aryl chlorides in Suzuki couplings can be lower than that of bromides or iodides, often requiring more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands. rsc.org The choice of base and solvent is also crucial for the reaction's success. organic-chemistry.org
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene, catalyzed by a palladium complex. researchgate.net This reaction allows for the introduction of vinyl groups onto the aromatic ring of this compound. The reaction is typically carried out in the presence of a palladium catalyst, a base, and often a phosphine ligand. The regioselectivity of the Heck reaction can be influenced by the electronic and steric nature of the substituents on both the aryl halide and the alkene. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines. chemrxiv.orglibretexts.org This reaction can be used to introduce a variety of amino substituents at the 3-position of the 4-methylbenzamide (B193301) core, leading to a diverse range of derivatives. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. For aryl chlorides, more electron-rich and bulky ligands are often necessary to achieve good yields. rsc.org
Below is a table summarizing representative conditions for these coupling reactions based on similar substrates.
| Coupling Reaction | Coupling Partner | Catalyst System (Pd) | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)2 or Pd2(dba)3 | SPhos, XPhos | K3PO4 or Cs2CO3 | Toluene, Dioxane | 80-120 | organic-chemistry.orgrsc.org |
| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)2 | P(o-tol)3 | Et3N or K2CO3 | DMF, Acetonitrile | 100-140 | researchgate.net |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd2(dba)3 or Pd(OAc)2 | BINAP, Xantphos | NaOt-Bu or Cs2CO3 | Toluene, Dioxane | 80-110 | chemrxiv.orglibretexts.orgrsc.org |
Influence of Chlorine and Methyl Substituents on Reaction Pathways and Selectivity
The chlorine and methyl substituents on the aromatic ring of this compound exert significant electronic and steric influences on the pathways and selectivity of chemical reactions.
The chlorine atom, being an electron-withdrawing group through induction and an electron-donating group through resonance, deactivates the aromatic ring towards electrophilic substitution while directing incoming electrophiles to the ortho and para positions. However, in the context of metal-catalyzed coupling reactions, its primary role is to act as a leaving group. The carbon-chlorine bond is the site of oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. The reactivity of this bond is lower than that of C-Br and C-I bonds, often necessitating more reactive catalysts or harsher reaction conditions. rsc.org
The methyl group is an electron-donating group through hyperconjugation and induction, which activates the aromatic ring towards electrophilic attack. In metal-catalyzed reactions, its steric bulk can influence the regioselectivity. For reactions involving the functionalization of a C-H bond, the directing group (in this case, the benzamide) and the existing substituents will control where the new bond forms. For instance, in reactions directed by an amide group, functionalization typically occurs at the less sterically hindered ortho position. The presence of the methyl group at the 4-position and the chlorine at the 3-position creates a specific steric and electronic environment that can lead to high regioselectivity in certain reactions. For example, in some palladium-catalyzed arylations, a 2-chloro substituted aromatic acid was found to react more slowly than its 4-chloro counterpart, highlighting the influence of the substituent's position. nih.gov
Role of this compound as a Synthetic Intermediate in Complex Organic Synthesis
This compound serves as a valuable building block in the synthesis of more complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. smolecule.comcardiff.ac.uk Its substituted benzene ring provides a scaffold that can be further elaborated through various chemical transformations.
The benzamide functional group itself is a common feature in many biologically active compounds. Furthermore, the chlorine atom provides a handle for introducing a wide array of substituents through metal-catalyzed cross-coupling reactions, as discussed previously. The methyl group can also be a site for further functionalization or can serve to modulate the electronic and steric properties of the final molecule.
An example of its utility is in the synthesis of novel kinase inhibitors. Derivatives of 4-methylbenzamide have been investigated as potential inhibitors of protein kinases, which are important targets in cancer therapy. nih.gov For instance, the synthesis of imatinib (B729) derivatives, a type of kinase inhibitor, has been accomplished using a brominated analogue of this compound in a Buchwald-Hartwig amination reaction to introduce a key nitrogen-containing heterocycle. nih.gov This highlights how the core structure of a substituted benzamide can be a crucial starting point for the development of complex drug molecules.
In the agrochemical industry, substituted benzamides are known to be part of the structure of various herbicides and pesticides. acs.org The specific substitution pattern of this compound can be tailored to design new active ingredients. For example, a patent describes the use of a derivative of this compound in the synthesis of compounds aimed at treating drug-resistant tumors, showcasing its potential in medicinal chemistry beyond kinase inhibitors. google.com
The following table lists some complex molecules and the role of related substituted benzamides in their synthesis.
| Target Molecule Class | Role of Substituted Benzamide Intermediate | Key Reaction Type | Reference |
|---|---|---|---|
| Kinase Inhibitors (e.g., Imatinib analogues) | Core scaffold for building the final drug molecule. | Buchwald-Hartwig Amination | nih.govnih.gov |
| Antitumor Agents | Starting material for multi-step synthesis. | - | google.com |
| Herbicides | Key building block for active ingredients. | - | acs.org |
| Agrochemicals | Intermediate in the synthesis of pesticides. | - | smolecule.comcardiff.ac.uk |
Environmental Behavior and Degradation Pathways of Benzamide Compounds
Photocatalytic Degradation Studies of Benzamides
Photocatalysis is an advanced oxidation process that utilizes semiconductor materials to generate highly reactive species for the degradation of organic pollutants. acs.org Titanium dioxide (TiO₂) is a widely studied photocatalyst due to its high activity, chemical stability, and low cost. wjpls.orgnih.gov
The fundamental mechanism of photocatalytic degradation involves the excitation of a semiconductor catalyst, like TiO₂, by light energy, which generates electron-hole pairs. acs.orgnih.gov These charge carriers react with water and oxygen to produce reactive oxygen species (ROS), primarily hydroxyl radicals (•OH). These radicals are powerful, non-selective oxidizing agents that can initiate the degradation of organic molecules like 3-Chloro-4-methylbenzamide.
For aromatic compounds, the degradation pathway typically involves:
Hydroxylation: The electrophilic •OH radicals attack the electron-rich benzene (B151609) ring, leading to the formation of hydroxylated intermediates.
Dehalogenation: The carbon-chlorine bond can be cleaved.
Amide Bond Cleavage: The amide linkage can be hydrolyzed.
Ring Opening: The aromatic ring can be opened, leading to the formation of smaller aliphatic acids.
Mineralization: Ultimately, the organic compound can be completely degraded into carbon dioxide, water, and inorganic ions.
Studies on chlorinated benzamides have shown that photocatalysis can enable chemodivergent reactions, proceeding through either a radical or a cationic pathway depending on the specific reaction conditions. acs.orgdiva-portal.org For instance, visible-light-induced photocatalysis using catalysts like Eosin Y or fac-Ir(ppy)₃ can lead to intramolecular cyclization or amination, demonstrating complex transformation pathways beyond simple degradation. rsc.org
The efficiency of photocatalytic degradation is not intrinsic to the pollutant alone but is heavily influenced by the properties of the catalyst and the surrounding environmental conditions. Several key factors can alter the rate of degradation. wjpls.org
| Factor | Influence on Degradation Efficiency | Rationale |
| Catalyst Crystal Phase | The anatase phase of TiO₂ is generally more photoactive than the rutile phase. A mix of anatase and rutile (as in Degussa P25) often shows synergistic effects and enhanced activity. up.ac.za | The combination of phases can improve charge separation and reduce electron-hole recombination, increasing the quantum yield of ROS production. up.ac.za |
| Surface Area | Higher surface area generally leads to higher degradation rates. | A larger surface provides more active sites for the adsorption of pollutants and the generation of reactive species. researchgate.net |
| Catalyst Loading | Efficiency increases with catalyst dosage up to an optimal point, after which it may decrease. | Increased dosage provides more active sites, but excessive amounts can lead to light scattering and particle agglomeration, reducing light penetration and overall efficiency. |
| pH of Solution | pH affects the surface charge of the catalyst and the speciation of the target compound. For many aromatic compounds, acidic or alkaline conditions can enhance degradation rates compared to neutral pH. wjpls.org | The electrostatic interaction between the catalyst surface and the pollutant molecule is pH-dependent, influencing adsorption, a key step in the photocatalytic process. wjpls.org |
| Doping/Composites | Doping TiO₂ with metals or non-metals, or creating composites with materials like activated carbon or graphitic carbon nitride (g-C₃N₄), can enhance efficiency. mdpi.commdpi.com | Doping can narrow the band gap to allow for visible light absorption, while composites can improve adsorption and enhance charge separation. nih.govmdpi.com |
Interactive Data Table: Factors Affecting Photocatalytic Degradation
This table summarizes how different parameters can impact the efficiency of photocatalytic degradation for aromatic compounds.
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Environmental Distribution and Mobility in Abiotic Compartments
The fate of a chemical in the environment is largely determined by its tendency to move between air, water, and soil. For benzamide (B126) compounds, this mobility is closely linked to their affinity for soil and sediment particles.
The mobility of an organic compound in soil is often predicted using the organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a strong tendency for the chemical to adsorb to soil and sediment, making it less mobile and less likely to leach into groundwater.
While specific data for this compound is unavailable, studies on the structurally related fungicide zoxamide (B129027) show that it has low mobility in soil. agropages.com The reported Koc values for zoxamide suggest it is practically immobile, with a low potential for movement into groundwater. agropages.comepa.gov Given its high affinity for soil, zoxamide is likely to be transported from application sites via erosion and runoff on soil particles rather than in the dissolved phase. epa.govregulations.gov It is reasonable to infer that this compound would exhibit similar behavior, binding to soil organic matter and demonstrating limited mobility.
| Compound | Soil Organic Carbon Partition Coefficient (Koc) (L/kg) | Mobility Classification |
| Zoxamide | 815 - 1443 | Low to Slightly Mobile |
Interactive Data Table: Soil Adsorption of Zoxamide
This table presents the soil adsorption coefficient (Koc) for the related compound zoxamide, indicating its mobility in soil.
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The persistence of a compound in the atmosphere is related to its vapor pressure and susceptibility to photolysis. Zoxamide has a very low vapor pressure, which suggests it is expected to exist solely in the particulate phase in the atmosphere and can be removed by wet and dry deposition. nih.gov
Chemical Degradation Processes in Environmental Matrices (e.g., Hydrolysis, Photolysis)
Abiotic degradation processes, particularly hydrolysis and photolysis, are key determinants of the environmental persistence of benzamide compounds.
Hydrolysis: This process involves the cleavage of chemical bonds by reaction with water. For benzamides, the amide bond is susceptible to hydrolysis, which can be influenced by pH. Data for zoxamide shows that hydrolysis is an important degradation pathway, with the rate increasing in alkaline conditions. regulations.govregulations.gov The half-life of zoxamide is approximately 15 days at neutral and acidic pH, but shortens to about 8 days at pH 9. regulations.gov This suggests that in alkaline soils or waters, hydrolysis would be a more rapid degradation route.
Photolysis: This is degradation caused by light energy. In aquatic environments, zoxamide is rapidly degraded by photolysis, with a reported half-life of 7.8 to 14 days. agropages.comregulations.gov However, photolysis on soil surfaces does not appear to be a significant dissipation pathway for zoxamide, as half-lives in irradiated and dark control samples were similar. agropages.comepa.gov This is likely due to the compound's strong adsorption to soil particles, which may shield it from light. Degradation of zoxamide can result in several transformation products, including 3,5-dichloro-4-methylbenzamide, a compound very similar in structure to this compound. publications.gc.caresearchgate.net
| Degradation Process | Compound | Medium | Half-life (DT₅₀) | Conditions |
| Hydrolysis | Zoxamide | Water | ~15.5 days | pH 4 regulations.gov |
| Zoxamide | Water | ~15.7 days | pH 7 regulations.gov | |
| Zoxamide | Water | ~8 days | pH 9 agropages.comregulations.gov | |
| Photolysis | Zoxamide | Water | 7.8 - 14 days | pH 4 Buffer agropages.comnih.gov |
| Zoxamide | Soil | Not a major pathway | - |
Interactive Data Table: Abiotic Degradation of Zoxamide
This table provides half-life data for the hydrolysis and photolysis of the related compound zoxamide under different environmental conditions.
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Q & A
Q. What advanced computational methods predict the crystallization behavior of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
